1-Heptadecanol, 1-acetate chemical structure and properties
1-Heptadecanol, 1-acetate chemical structure and properties
An In-depth Technical Guide to 1-Heptadecanol, 1-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Heptadecanol, 1-acetate, a long-chain fatty acyl acetate, represents a molecule of significant interest due to its structural characteristics and potential applications across various scientific domains. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and potential applications. By synthesizing theoretical knowledge with practical protocols, this document aims to serve as a foundational resource for professionals engaged in chemical research and drug development.
Molecular Structure and Identification
A thorough understanding of a molecule begins with its fundamental structure and identifiers. 1-Heptadecanol, 1-acetate, also known as heptadecyl acetate, is the ester formed from 1-heptadecanol and acetic acid.
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IUPAC Name: heptadecyl acetate[1]
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Molecular Formula: C₁₉H₃₈O₂[1]
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Molecular Weight: 298.5 g/mol [1]
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CAS Number: 822-20-8[1]
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Synonyms: 1-Heptadecanol acetate, Heptadecyl acetate
The molecule's structure is characterized by a 17-carbon saturated alkyl chain, lending it significant lipophilicity, and a polar acetate head group.
Caption: Chemical Structure of 1-Heptadecanol, 1-acetate.
Physicochemical Properties
The physical and chemical properties of 1-Heptadecanol, 1-acetate are critical for its handling, formulation, and application. These properties are largely dictated by its long hydrocarbon tail and ester functionality.
| Property | Value | Reference |
| Molecular Weight | 298.5 g/mol | [1] |
| Molecular Formula | C₁₉H₃₈O₂ | [1] |
| XLogP3 | 8.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 17 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of 1-Heptadecanol, 1-acetate is most commonly achieved via Fischer esterification of its parent alcohol, 1-heptadecanol. This method is reliable and scalable. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by removing the water byproduct.
Experimental Protocol: Fischer Esterification
Objective: To synthesize 1-Heptadecanol, 1-acetate from 1-heptadecanol and acetic anhydride with acid catalysis.
Materials:
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1-Heptadecanol (1 equivalent)
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Acetic Anhydride (1.5 equivalents)
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Concentrated Sulfuric Acid (catalytic amount, ~0.1 mol%)
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Diethyl ether (or other suitable organic solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: Dissolve 1-Heptadecanol in diethyl ether in a round-bottom flask.
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Reagent Addition: Add acetic anhydride to the solution, followed by the slow, careful addition of the catalytic amount of concentrated sulfuric acid.
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Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted acetic anhydride.
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Workup - Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
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Workup - Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure 1-Heptadecanol, 1-acetate.
Caption: Experimental workflow for the synthesis of 1-Heptadecanol, 1-acetate.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating analytical system.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of key proton environments. Expected signals include:
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A singlet around δ 2.05 ppm corresponding to the three protons of the acetyl group (CH₃-C=O).
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A triplet around δ 4.05 ppm for the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
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A multiplet around δ 1.60 ppm for the methylene group beta to the oxygen.
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A large multiplet around δ 1.25 ppm for the remaining methylene protons in the long alkyl chain.
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A triplet around δ 0.88 ppm for the terminal methyl group of the heptadecyl chain.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals would be:
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A peak around δ 171 ppm for the carbonyl carbon of the ester.
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A peak around δ 65 ppm for the carbon attached to the ester oxygen (-O-CH₂-).
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A series of peaks between δ 20-35 ppm for the carbons of the alkyl chain.
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A peak around δ 21 ppm for the acetyl methyl carbon.
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FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is excellent for identifying functional groups. The spectrum of 1-Heptadecanol, 1-acetate will be dominated by:
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A strong, sharp absorption band around 1740 cm⁻¹ characteristic of the C=O (carbonyl) stretch of the ester.
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C-H stretching vibrations just below 3000 cm⁻¹.
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A C-O stretching band around 1240 cm⁻¹.
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Mass Spectrometry (MS): This technique confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to see a peak corresponding to the molecular ion plus a sodium adduct [M+Na]⁺ at m/z 321.5.
Potential Applications in Research and Development
The unique lipophilic nature combined with the ester functionality makes 1-Heptadecanol, 1-acetate a molecule of interest in several areas:
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Drug Delivery and Formulation: Its high lipophilicity makes it a candidate for use in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or as a component in self-emulsifying drug delivery systems (SEDDS) for enhancing the solubility and bioavailability of poorly water-soluble drugs.
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Pheromone Research: Long-chain acetates are common components of insect pheromones. While 1-heptadecyl acetate itself may not be a known pheromone, it serves as a valuable structural analog or synthetic precursor for developing and studying new pest control agents.
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Cosmetics and Personal Care: Fatty acid esters are widely used as emollients, texture enhancers, and non-greasy lubricants in skincare and cosmetic formulations.
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Material Science: It can be investigated as a phase-change material for thermal energy storage applications due to the expected sharp melting and freezing points of long-chain aliphatic compounds.
Safety and Handling
While a specific, detailed safety data sheet for 1-Heptadecanol, 1-acetate is not widely available, data from structurally similar long-chain alcohols and esters suggest a low level of hazard. General safe laboratory practices are mandatory.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. It is stable under normal conditions.[2]
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Incompatibilities: Avoid strong oxidizing agents and strong acids.[2]
Conclusion
1-Heptadecanol, 1-acetate is a molecule with a straightforward chemical profile, amenable to standard synthetic and analytical procedures. Its value lies in its physicochemical properties, which make it a versatile platform for applications ranging from advanced drug delivery to material science. This guide provides the core technical knowledge required for researchers to confidently work with and explore the potential of this long-chain ester.
References
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PubChem. (n.d.). 1-Heptadecanol. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-heptadecanol. Retrieved from [Link]
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PubChem. (n.d.). 1-Heptadecanol, 1-acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 1-Heptadecanol. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry. Retrieved from [Link]
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Synerzine. (2018, June 22). Safety Data Sheet: 1-Hexadecanol, acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Simple production of [1-carbon-11]acetate. Retrieved from [Link]
